Product packaging for 4-Hydroxy-4-methyl-2-oxoglutarate(Cat. No.:CAS No. 64215-73-2)

4-Hydroxy-4-methyl-2-oxoglutarate

Cat. No.: B8821993
CAS No.: 64215-73-2
M. Wt: 174.11 g/mol
InChI Key: YRWAMSXHYBBHFL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-methyl-2-oxoglutarate (HMG) is a critical metabolic intermediate in the bacterial degradation pathways of various aromatic compounds, including benzoate and protocatechuate, linking aromatic catabolism to central cellular metabolism . This compound serves as the specific substrate for the enzyme this compound aldolase (EC 4.1.3.17), which catalyzes its cleavage into two molecules of pyruvate . Research into this pathway is essential for understanding how microorganisms, particularly Pseudomonas and Sphingomonas strains, break down environmental pollutants and lignin metabolites . The associated aldolase is a unique class II, divalent metal-dependent enzyme that exhibits a novel α-β-β-α sandwich fold and is notably activated by inorganic phosphate, which enhances its turnover rate by more than ten-fold . This phosphate activation is a distinctive feature among class II aldolases and makes the study of this enzyme and its substrate vital for enzymology studies, including investigations into catalytic mechanisms, metalloenzyme function, and evolutionary convergence . Consequently, this compound is an invaluable reagent for researchers studying bacterial metabolism, bioremediation, enzyme kinetics, and the development of biocatalysts for organic synthesis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64215-73-2

Molecular Formula

C6H6O6-2

Molecular Weight

174.11 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-oxopentanedioate

InChI

InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11)/p-2

InChI Key

YRWAMSXHYBBHFL-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)C(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Enzymology of 4 Hydroxy 4 Methyl 2 Oxoglutarate Aldolase Ec 4.1.3.17

Classification and Nomenclature

EC Classification: Lyases, Oxo-Acid-Lyases

4-Hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) is assigned the Enzyme Commission (EC) number 4.1.3.17. microbialtec.comqmul.ac.ukwikipedia.org This classification places it in the class of Lyases, which are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. Specifically, it belongs to the sub-class of carbon-carbon lyases and the sub-sub-class of oxo-acid-lyases, which act on oxo-acids. wikipedia.org

Systematic Naming Conventions

The systematic name for this enzyme is This compound pyruvate-lyase (pyruvate-forming) . microbialtec.comqmul.ac.ukwikipedia.org This name precisely describes the reaction catalyzed by the enzyme: the cleavage of a carbon-carbon bond in the substrate this compound, resulting in the formation of pyruvate (B1213749).

Common Synonyms and Abbreviations

This enzyme is also known by several other names. qmul.ac.uk Commonly used synonyms include Pyruvate Aldolase, γ-methyl-γ-hydroxy-α-ketoglutaric aldolase, and 4-hydroxy-4-methyl-2-ketoglutarate aldolase. microbialtec.comqmul.ac.ukwikipedia.org Additionally, it is often referred to as HMG/CHA aldolase, reflecting its activity on both this compound (HMG) and 4-carboxy-4-hydroxy-2-oxoadipate (CHA). microbialtec.comqmul.ac.ukresearchgate.net

Catalytic Reactions and Substrate Specificity

This compound aldolase is a class II, divalent metal ion-dependent aldolase. researchgate.netnih.gov It plays a crucial role in the degradation pathways of various aromatic compounds. qmul.ac.ukgenome.jp The enzyme requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, for its catalytic activity. qmul.ac.uknih.gov

Aldol (B89426) Cleavage of this compound to Pyruvate

The primary catalytic function of this enzyme is the reversible aldol cleavage of this compound. wikipedia.orguniprot.orguniprot.org This reaction yields two molecules of pyruvate. microbialtec.comqmul.ac.ukuniprot.org

Reaction: this compound ⇌ 2 pyruvate wikipedia.org

This reaction is a key step in linking the catabolism of certain aromatic compounds to central metabolism. researchgate.net

Cleavage of 4-Carboxy-4-hydroxy-2-oxoadipate to Pyruvate and Oxaloacetate

In addition to its action on this compound, the enzyme also efficiently catalyzes the cleavage of 4-carboxy-4-hydroxy-2-oxoadipate (also known as 2-hydroxy-4-oxobutane-1,2,4-tricarboxylate). microbialtec.comqmul.ac.ukresearchgate.net This reaction produces one molecule of pyruvate and one molecule of oxaloacetate. qmul.ac.ukresearchgate.net The enzyme generally shows a higher preference for substrates with a 4-carboxylate group. nih.govresearchgate.net In some bacteria, this activity is part of the protocatechuate 4,5-cleavage pathway. nih.govnih.gov

Reaction: 4-carboxy-4-hydroxy-2-oxoadipate ⇌ pyruvate + oxaloacetate researchgate.net

The enzyme from Pseudomonas ochraceae has been shown to actively cleave 4-carboxy-4-hydroxy-2-oxoadipate. nih.gov Some forms of the enzyme also exhibit oxaloacetate decarboxylase activity. uniprot.orgnih.govresearchgate.net

Table of Substrates and Products

Substrate Product(s)
This compound 2 Pyruvate

Oxaloacetate Decarboxylase Activity

This compound aldolase (also referred to as HMG/CHA aldolase) exhibits a notable secondary catalytic function as an oxaloacetate decarboxylase. uniprot.orguniprot.orggenophore.com This activity is not an incidental side reaction but is intrinsically linked to the enzyme's primary aldolase mechanism. The enzyme from various organisms, including Pseudomonas putida, Pseudomonas ochraceae, Hevea brasiliensis, and Chlorella vulgaris, has been shown to possess this capability. uniprot.orguniprot.orgnih.govnih.gov

The decarboxylation of oxaloacetate to pyruvate and carbon dioxide proceeds through a common pyruvate enolate transition state, which is also formed during the canonical retro-aldol cleavage of this compound. uniprot.orguniprot.orggenophore.com This shared intermediate underscores a mechanistic link between the two reactions catalyzed by the same active site. nih.gov In the context of the protocatechuate 4,5-cleavage pathway, where 4-carboxy-4-hydroxy-2-oxoadipate (CHA) is a substrate, the aldolase cleaves it into pyruvate and oxaloacetate. nih.govnih.gov The subsequent decarboxylation of the oxaloacetate product is therefore a physiologically relevant activity of the enzyme in this pathway. nih.gov For the enzyme from Pseudomonas ochraceae, this associated oxaloacetate β-decarboxylase activity is so efficient that an equilibrium for the cleavage of CHA is not observed. nih.gov

Pyruvate α-Proton Exchange Activity

A key mechanistic feature of this compound aldolase is its ability to catalyze the exchange of the α-protons of pyruvate with solvent. nih.govresearchgate.net This activity provides strong evidence for the formation of a pyruvate enolate intermediate within the enzyme's active site. nih.gov The proton exchange reaction is a necessary consequence of the catalytic mechanism, where the enolate of pyruvate is a central species in both the cleavage and condensation reactions. The presence of this activity has been demonstrated in the enzyme from Pseudomonas putida F1 and is considered a hallmark of this class of pyruvate aldolases. nih.govresearchgate.net The competitive inhibition of the aldolase by oxalate (B1200264), an analog of the pyruvate enolate, further supports the existence of this intermediate. nih.gov

Stereoselectivity of Substrate Cleavage (e.g., L-Isomers)

Research on the this compound aldolase from Pseudomonas ochraceae has revealed a distinct stereoselectivity in its substrate cleavage. nih.gov Polarimetric studies have shown that the enzyme preferentially cleaves the L-isomers of its substrates over the corresponding D-isomers. nih.gov This stereochemical preference indicates a specific orientation of the substrate within the active site, allowing for efficient catalysis of only one enantiomeric form.

Enzyme Kinetics and Thermodynamics

Reaction Equilibrium Constants

The cleavage reaction catalyzed by this compound aldolase is reversible. nih.gov For the enzyme isolated from Pseudomonas ochraceae, the equilibrium constants for the cleavage of different substrates have been determined at pH 8.0 and 25°C. nih.gov

SubstrateCleavage ProductsEquilibrium Constant (M)
This compound (HMG)2 Pyruvate~0.07
4-Hydroxy-2-oxoglutarate (HG)Pyruvate + Glyoxylate (B1226380)~0.03

Data sourced from Maruyama, K. (1990). nih.gov

As previously noted, an equilibrium constant for the cleavage of 4-carboxy-4-hydroxy-2-oxoadipate (CHA) could not be determined for the P. ochraceae enzyme due to the rapid decarboxylation of the oxaloacetate product. nih.gov

pH Dependence of Catalytic Parameters (kcat, Km)

The catalytic activity of this compound aldolase is significantly influenced by pH. Studies on the enzyme from Pseudomonas putida F1 have shown that the kinetic parameters, specifically the catalytic rate constant (kcat) and the Michaelis constant (Km), are pH-dependent. nih.gov The pH profiles for both kcat/Km and kcat are consistent with a single deprotonation event being crucial for catalysis. nih.govnih.gov

The analysis of the pH-rate profile revealed the following pKa values:

pKa for the free enzyme: 8.0 ± 0.1. nih.govnih.gov This value is associated with the kcat/Km profile and likely represents the ionization of a group in the active site that is essential for substrate binding and/or catalysis.

pKa for the enzyme-substrate complex: 7.0 ± 0.1. nih.govnih.gov This value, derived from the kcat profile, reflects the ionization of a group in the enzyme-substrate complex that is critical for the catalytic step.

These pKa values are consistent with a catalytic mechanism where a base facilitates the deprotonation of the substrate's C4-hydroxyl group, which is a key step in initiating the C-C bond cleavage. nih.gov

Cofactor Requirements and Metal Ion Dependency

This compound aldolase is classified as a Class II aldolase, which is characterized by its requirement for a divalent metal ion for catalytic activity. nih.govenzyme-database.org The enzyme from various sources, including Pseudomonas putida and Pseudomonas ochraceae, has been shown to be dependent on such cations. nih.govnih.gov

The metal ion plays a crucial role in the catalytic mechanism, likely by coordinating with the substrate and stabilizing the enolate intermediate. In the structure of the P. putida enzyme, a magnesium ion is found in the active site, ligated by an aspartate residue and water molecules. nih.govnih.gov

The enzyme can be activated by a range of divalent metal ions, although the degree of activation varies. The relative effectiveness of different metal ions for the enzyme from P. putida is presented below.

Metal IonRelative Activity (%)
Mg²⁺100
Mn²⁺98
Co²⁺65
Zn²⁺25
Ni²⁺12
Cd²⁺8
Cu²⁺No detectable activity
Ca²⁺No detectable activity

Data adapted from Poon, K. K., et al. (2010). nih.gov

This demonstrates that while several divalent cations can support catalysis, Mg²⁺ and Mn²⁺ are the most effective cofactors for this particular enzyme. nih.gov

Divalent Metal Ion Activation (e.g., Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Cd²⁺)

As a Class II aldolase, this compound aldolase requires a divalent metal ion for its catalytic activity. nih.govnih.govqmul.ac.uk The mechanism involves the metal ion stabilizing an enolate intermediate formed during the reaction. nih.gov The enzyme's activity is supported by a range of divalent cations. Studies on the purified apoenzyme from Pseudomonas putida F1 with HMG as the substrate revealed that optimal activity is achieved with magnesium (Mg²⁺) and manganese (Mn²⁺) ions. nih.gov Other divalent cations can also activate the enzyme, with their effectiveness decreasing in the following order: Cobalt (Co²⁺) > Zinc (Zn²⁺) > Nickel (Ni²⁺) > Cadmium (Cd²⁺). nih.gov No significant activity is observed with copper (Cu²⁺) or calcium (Ca²⁺). nih.gov Similarly, the enzyme from Pseudomonas ochraceae is also activated by Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, and Cd²⁺. nih.gov

Table 1: Relative Activity of HMG/CHA Aldolase with Various Divalent Metal Ions
Metal IonSpecific Activity (U/mg)Relative Activity (%)
Mg²⁺14.8 ± 0.4100
Mn²⁺14.7 ± 0.699.3
Co²⁺9.4 ± 0.163.5
Zn²⁺2.8 ± 0.218.9
Ni²⁺1.5 ± 0.110.1
Cd²⁺0.8 ± 0.15.4
Cu²⁺NDND
Ca²⁺NDND
Data derived from studies on the purified apoenzyme from Pseudomonas putida F1 using HMG as the substrate. nih.gov ND: No activity was detected. nih.gov

Enzyme Regulation and Activation Mechanisms

The activity of this compound aldolase is subject to specific regulatory mechanisms, most notably activation by inorganic phosphate (B84403) and inhibition by substrate analogs.

Phosphate Activation (Pi)

The enzyme is significantly activated by inorganic phosphate (Pi). nih.govoup.com This activation is a reversible process observed at all stages of enzyme purification. nih.govoup.com

The activation by inorganic phosphate is a distinctive feature of this compound aldolase, considered unique among Class II aldolases. plos.orgnih.gov While other Class II aldolases are fundamentally dependent on a divalent metal ion for catalysis to stabilize an enolate intermediate, this pronounced activation by an external anion like Pi is not a common characteristic of this enzyme class. nih.govnih.govwikipedia.org

Inorganic phosphate has a profound impact on the enzyme's kinetic properties, capable of increasing its turnover rate by more than tenfold. plos.orgnih.gov The activation is most pronounced with the physiological substrate l-4-carboxy-4-hydroxy-2-oxoadipate (CHA), where Pi results in a hyperbolic activation curve, an activation constant (Kₐ) of 0.36 mM, and a maximum activation of approximately 65-fold. nih.govoup.com The extent of this activation is largely independent of the specific divalent metal ion used but does vary depending on the substrate. nih.govoup.com

Phosphate activation leads to parallel increases in both the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) for the substrate or metal ion. nih.govoup.com This is accompanied by a shift in the optimal pH for the reaction towards the alkaline side, and the enhancement in activity is strongly correlated with this pH shift. nih.govoup.com Other anions, such as arsenate, phosphorous acid, and bicarbonate, can also activate the enzyme to varying degrees. nih.govoup.com

Table 2: Effect of Inorganic Phosphate (Pi) on HMG/CHA Aldolase Activity
ParameterEffect of PiNote
Turnover Rate>10-fold increaseGeneral observation. plos.orgnih.gov
Maximum Activation (with CHA)~65-foldSubstrate-specific effect. nih.govoup.com
Activation Constant (Kₐ for Pi with CHA)0.36 mMDescribes the concentration of Pi needed for half-maximal activation. nih.govoup.com
VₘₐₓParallel increase with KₘIndicates a complex activation mechanism. nih.govoup.com
Kₘ (for substrate/metal ion)Parallel increase with VₘₐₓSuggests Pi does not simply improve substrate binding affinity. nih.govoup.com
Optimum pHShifts toward the alkaline sideCorrelates with activity enhancement. nih.govoup.com

The mechanism of phosphate activation is linked to the general acid half-reaction of the catalytic cycle. plos.org This part of the reaction involves the protonation of the pyruvate enolate intermediate to complete the reaction. plos.org Evidence for this comes from pyruvate methyl proton exchange studies, which serve as a probe for this specific step. In the presence of 1 mM Pi, the rate of pyruvate methyl proton exchange is enhanced by over 300-fold. plos.orgnih.gov This rate enhancement follows saturation kinetics, yielding a Kₘ of 397 ± 30 μM for phosphate. nih.gov

It is proposed that Pi activation may occur via a "proton switch" mechanism. plos.org In this model, Pi could act directly as the general acid, donating a proton, while simultaneously abstracting a proton from another source within the active site. plos.org Docking studies suggest a potential Pi binding site near the proposed general acid water molecule in the enzyme's active site. nih.gov Mutagenesis of residues in this putative binding site, including the critical active site residue Arg-123, leads to a reduction in Pi-mediated activation, further implicating this region in the activation mechanism. nih.gov

Inhibition Mechanisms (e.g., Competitive Inhibition by Sodium Oxalate)

The activity of this compound aldolase is strongly inhibited by sodium oxalate. nih.govnih.gov This inhibition is competitive, meaning that oxalate likely binds to the active site of the enzyme, competing with the physiological substrates. nih.govnih.gov The potency of this inhibition is influenced by the divalent metal ion cofactor present in the active site. nih.gov

Table 3: Competitive Inhibition of HMG/CHA Aldolase by Sodium Oxalate
InhibitorType of InhibitionCofactorInhibition Constant (Kᵢ)
Sodium OxalateCompetitiveMg²⁺ (1.0 mM)5.0 ± 0.3 µM
Sodium OxalateCompetitiveMn²⁺ (1.0 mM)1.7 ± 0.1 µM
Data derived from studies on HMG aldolase activity. nih.gov

Aromatic Compound Catabolism

This compound is a key metabolite in the degradation pathways of several aromatic compounds. These pathways ultimately lead to the production of central metabolites like pyruvate and oxaloacetate, which can then enter the Krebs cycle. The formation and subsequent cleavage of this compound are central to these catabolic routes.

Protocatechuate 4,5-Cleavage Pathway

The protocatechuate 4,5-cleavage pathway is a crucial route for the bacterial degradation of various aromatic compounds. nih.gov In this pathway, protocatechuate undergoes ring cleavage, and through a series of enzymatic reactions, is converted to intermediates that can enter central metabolism. nih.gov

The final step in the hydrolytic branch of the protocatechuate 4,5-cleavage pathway is catalyzed by the enzyme This compound aldolase (EC 4.1.3.17). nih.govnih.gov This enzyme facilitates the cleavage of this compound into two molecules of pyruvate. nih.gov This reaction is significant as it directly links the degradation of aromatic compounds to a key intermediate of glycolysis and other central metabolic pathways.

The enzyme responsible for this cleavage, also known as HMG/CHA aldolase, has been studied in organisms like Pseudomonas putida. nih.gov It is a class II, divalent metal-dependent aldolase. ebi.ac.uk The catalytic activity of this enzyme is essential for the complete mineralization of aromatic compounds that are funneled through this pathway.

Key Enzyme in the Protocatechuate 4,5-Cleavage Pathway

Enzyme Name EC Number Substrate Product(s) Organism Example

Gallate 4,5-Cleavage Pathway

Similar to the protocatechuate pathway, the gallate 4,5-cleavage pathway is another catabolic route for aromatic compounds. Gallate, or 3,4,5-trihydroxybenzoate (B8703473), is a common plant-derived phenolic compound. The degradation of gallate converges with the protocatechuate pathway.

In this pathway, the final enzymatic step is also catalyzed by the This compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase . ebi.ac.uk This aldolase is the terminal enzyme in both the gallate and protocatechuate 4,5-cleavage pathways, highlighting its central role in linking the catabolism of these aromatic compounds to cellular metabolism. ebi.ac.uk The cleavage of the substrate yields pyruvate and oxaloacetate, which are fundamental intermediates in the cell's central metabolic network. researchgate.net

Degradation of Benzoate (B1203000), Phthalate (B1215562), Syringate, and 3,4,5-Trihydroxybenzoate

The metabolic pathways for a variety of aromatic compounds converge on protocatechuate, which then enters the cleavage pathway involving this compound.

Benzoate: The aerobic degradation of benzoate in some bacteria can proceed through monooxygenation to form protocatechuate. ethz.ch This protocatechuate is then further metabolized via the 4,5-cleavage pathway, ultimately leading to the formation and subsequent cleavage of this compound. The enzyme this compound aldolase is known to participate in the degradation of benzoate through hydroxylation. wikipedia.org

Phthalate: Phthalates, widely used as plasticizers, can be degraded by microorganisms. researchgate.net Aerobic degradation pathways for phthalate often involve the formation of protocatechuate as a key intermediate. nih.gov Once formed, protocatechuate enters the 4,5-cleavage pathway, leading to the involvement of this compound.

Syringate: Syringate, a lignin-derived aromatic compound, is degraded in organisms like Sphingobium sp. SYK-6. researchgate.net The degradation pathway involves the conversion of syringate to 3-O-methylgallate and subsequently to protocatechuate. researchgate.netethz.ch This protocatechuate then enters the 4,5-meta-cleavage pathway, which includes the formation and cleavage of 4-carboxy-4-hydroxy-2-oxoadipate by the HMG/CHA aldolase, a close relative of the this compound reaction. researchgate.net

3,4,5-Trihydroxybenzoate (Gallate): As mentioned in the gallate 4,5-cleavage pathway, the degradation of 3,4,5-trihydroxybenzoate is directly linked to the formation of intermediates cleaved by the HMG/CHA aldolase, connecting it to central metabolism. ebi.ac.ukresearchgate.net

Aromatic Precursors Leading to the this compound Pathway

Aromatic Compound Key Intermediate Subsequent Pathway
Benzoate Protocatechuate Protocatechuate 4,5-Cleavage Pathway
Phthalate Protocatechuate Protocatechuate 4,5-Cleavage Pathway
Syringate Protocatechuate / 3-O-methylgallate Protocatechuate 4,5-Cleavage Pathway

C5-Branched Dibasic Acid Metabolism

The enzyme this compound aldolase is explicitly involved in the metabolism of C5-branched dibasic acids. wikipedia.org This classification highlights the chemical nature of its substrate, this compound, which is a dicarboxylic acid with a branched, five-carbon backbone, excluding the carboxyl carbons. The metabolic pathway involving this compound is a key link in the conversion of complex aromatic structures into simple, usable molecules for the cell.

Roles in Broader Biosynthetic Pathways

While primarily recognized for its role in catabolism, the intermediates of these pathways can also be utilized in biosynthetic processes.

Isoprenoid Biosynthesis (e.g., Dimethylallyl Diphosphate (B83284) Biosynthesis)

Currently, there is no direct scientific evidence to suggest the involvement of this compound in the biosynthesis of isoprenoids or their precursor, dimethylallyl diphosphate. The established and well-characterized pathways for isoprenoid biosynthesis are the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. researchgate.netresearchgate.net These pathways synthesize the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from acetyl-CoA or from pyruvate and glyceraldehyde-3-phosphate, respectively. researchgate.netresearchgate.net The catabolic pathways involving this compound lead to the production of pyruvate and oxaloacetate, which are central metabolites. While pyruvate is a precursor for the MEP pathway, there is no known direct role for this compound itself in the core isoprenoid biosynthetic pathways.

An in-depth examination of the chemical compound this compound, this article details its role in significant metabolic processes. The content is based on extensive scientific research and is presented to meet professional and academic standards.

Metabolic Pathways Involving 4 Hydroxy 4 Methyl 2 Oxoglutarate

Porphyrin and Chlorophyll (B73375) Biosynthesis

The involvement of 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) in the biosynthesis of porphyrins and chlorophyll is primarily mediated by the enzyme this compound aldolase (B8822740) (HMG aldolase). This enzyme has been identified in various organisms, including the Para rubber tree (Hevea brasiliensis) and the green alga Chlorella vulgaris, and is implicated in the metabolic pathways that produce chlorophyll. uniprot.orguniprot.org

The synthesis of chlorophyll is a complex process that can be broadly divided into two main parts: the formation of the porphyrin head and the attachment of a phytol (B49457) tail. researchgate.net The porphyrin head is synthesized from precursors like 5-aminolevulinic acid (ALA), leading to the formation of protoporphyrin IX. The insertion of magnesium into protoporphyrin IX is a critical step that directs the molecule towards chlorophyll synthesis. researchgate.net

The role of this compound aldolase is to catalyze the cleavage of this compound into two molecules of pyruvate (B1213749). uniprot.orguniprot.org

Enzymatic Reaction:

This compound ⇌ 2 pyruvate wikipedia.org

Pyruvate is a central metabolic intermediate that serves as a precursor for numerous biosynthetic pathways. In the context of chlorophyll biosynthesis, pyruvate is essential for the synthesis of the isoprenoid units that form the phytol tail of the chlorophyll molecule. This occurs through the methylerythritol 4-phosphate (MEP) pathway, which is active in plant chloroplasts and most prokaryotes. nih.gov The MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMADP), the universal building blocks for all isoprenoids. nih.gov

Therefore, the catabolism of this compound provides the necessary pyruvate units that fuel the MEP pathway, which in turn synthesizes the phytol tail required for the final assembly of the chlorophyll molecule. This connection highlights an important link between the degradation of this specific keto acid and the production of the essential photosynthetic pigment.

The enzyme this compound aldolase (EC 4.1.3.17) belongs to the family of lyases and is crucial in linking the metabolism of certain compounds to central carbon metabolism. wikipedia.org In organisms like Pseudomonas putida, this enzyme is involved in the degradation pathway of aromatic compounds, ultimately producing pyruvate that can enter central metabolic routes. nih.govnih.gov While the primary context in these bacteria is xenobiotic degradation, the presence and function of this enzyme in photosynthetic organisms like Hevea brasiliensis suggest its role has been adapted to support other essential processes, such as chlorophyll synthesis. uniprot.org

Structural Biology of 4 Hydroxy 4 Methyl 2 Oxoglutarate Aldolase

Active Site Characterization

Critical Catalytic Residues

The catalytic activity of 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) is dependent on several key amino acid residues within its active site. Site-directed mutagenesis studies have been instrumental in identifying these critical players.

Arg-123: This residue is confirmed to be essential for catalysis. nih.gov Its guanidinium (B1211019) group forms hydrogen bonds with the carbonyl oxygen of pyruvate (B1213749), stabilizing the intermediate. nih.govresearchgate.net This interaction is crucial for the deprotonation step of the C4-OH group of the substrate, as Arg-123 is thought to stabilize the resulting negative charge on the C4-O-. nih.gov Furthermore, Arg-123 has been implicated in mediating the activation of the enzyme by inorganic phosphate (B84403). nih.gov

Other Key Residues: The catalytic site also contains a magnesium ion that is vital for the enzyme's function. nih.gov This ion is coordinated by the side chain of Asp-124 and three water molecules, which are in turn positioned by Asp-102 and Glu-199' from an adjacent subunit. nih.govnih.gov In some homologous enzymes, a D-X20-R-D motif is observed, which is involved in metal binding. nih.gov Additionally, studies on the Pseudomonas ochraceae enzyme suggest that an essential lysyl residue is involved in the interaction with the hydroxyl group of the substrate. nih.gov

ResidueOrganismRole in CatalysisSupporting Evidence
Arg-123Pseudomonas putida F1Essential for catalysis; stabilizes pyruvate enolate intermediate; involved in phosphate activation.Site-directed mutagenesis, X-ray crystallography. nih.govnih.govnih.gov
Asp-124Pseudomonas putida F1Ligates the catalytic magnesium ion.X-ray crystallography. nih.govnih.gov
Asp-102Pseudomonas putida F1Binds water molecules that coordinate the magnesium ion.X-ray crystallography. nih.govnih.gov
Glu-199'Pseudomonas putida F1Located on an adjacent subunit, binds water molecules coordinating the magnesium ion.X-ray crystallography. nih.govnih.gov
Lysyl residuePseudomonas ochraceaeEssential for activity; interacts with the substrate's hydroxyl group.Chemical modification studies. nih.gov

Proposed Phosphate Binding Site

A unique characteristic of the this compound aldolase from Pseudomonas putida F1 is its activation by inorganic phosphate (Pi), which can increase the enzyme's turnover rate by more than tenfold. nih.gov This activation is unusual for a class II aldolase. nih.gov

Docking studies have identified a potential binding site for phosphate near or overlapping with the proposed general acid water site in the enzyme's active site. nih.govplos.org The binding of phosphate at this location is thought to enhance the catalytic efficiency. The pyruvate methyl proton exchange rate, which serves as a probe for the general acid half-reaction, was observed to increase significantly in the presence of phosphate. nih.gov

Mutagenesis of residues in this putative phosphate binding site, including the catalytically crucial Arg-123, led to a reduction in the phosphate-mediated activation. nih.gov This finding further supports the role of this site in the enzyme's activation by phosphate. In contrast, for the enzyme from Pseudomonas ochraceae, phosphate, while an activator, did not show specific protection of the essential lysyl residue from chemical modification. nih.gov

Catalytic Mechanism Elucidation

The catalytic mechanism of this compound aldolase has been elucidated through a combination of structural, kinetic, and mutagenesis studies.

Two-Step General Acid/Base Mechanism

The enzyme employs a two-step general acid/base mechanism. nih.gov The catalytic cycle begins with the binding of the substrate. nih.gov A metal-bound water molecule, acting as a general base, abstracts a proton from the C4-hydroxyl group of the substrate. nih.gov The pH dependence of the reaction, with pKa values of 8.0 ± 0.1 for the free enzyme and 7.0 ± 0.1 for the enzyme-substrate complex, is consistent with this base-catalyzed deprotonation. nih.govnih.gov The final step of the cleavage reaction is the protonation of the pyruvate enolate by a general acid to form pyruvate. nih.gov

Pyruvate Enolate Intermediate Formation

Following the initial deprotonation, a carbon-carbon bond cleavage occurs, leading to the formation of a pyruvate enolate intermediate and the release of one keto acid product. nih.gov The enzyme stabilizes this enolate intermediate through the use of a divalent metal ion, typically Mg2+, which is characteristic of class II aldolases. nih.govnih.gov The pyruvate molecule binds the magnesium ion through both its carboxylate and keto oxygen atoms. nih.govresearchgate.net The essential Arg-123 residue further stabilizes the enolate by forming hydrogen bonds with the carbonyl oxygen. nih.govnih.gov The formation of a common pyruvate enolate intermediate is also what allows the enzyme to exhibit a secondary oxaloacetate decarboxylase activity. nih.govacs.org

Proton Transfer Dynamics

Proton transfer is a key feature of the catalytic cycle. The initial proton abstraction from the substrate's hydroxyl group is facilitated by a metal-bound water molecule. nih.gov After the C-C bond cleavage and release of the first product, a water molecule is proposed to bind and donate a proton to the C3 of the pyruvate enolate, forming the final pyruvate product. nih.gov The pyruvate methyl proton exchange rate is significantly enhanced by inorganic phosphate, suggesting phosphate's role in the protonation step of the reaction. nih.gov

Evolutionary and Structural Homology

The this compound aldolase from Pseudomonas putida F1 possesses a unique structure among aldolases. It adopts a four-layered α-β-β-α sandwich fold. nih.govnih.gov The active site is located at the interface of two adjacent subunits of a hexameric structure. nih.govnih.gov

Interestingly, this fold is not typical for an aldolase but shows a resemblance to the RNase E inhibitor, RraA (Regulator of RNase E activity A). nih.govnih.gov Further analysis has revealed that proteins in the RraA family share sequence conservation within the active site of HMG/CHA aldolase, and some RraA-like proteins even exhibit HMG aldolase activity. nih.govacs.org This suggests a shared evolutionary origin.

Despite the novel fold, the enzyme shows evolutionary convergence with other pyruvate aldolases, such as HpaI and DmpG. nih.govresearchgate.net For instance, the Arg-123-Glu-36 pair in HMG/CHA aldolase has direct analogs in both HpaI (Arg-70 to Asp-42) and DmpG (Arg-17 to Glu-48). researchgate.net However, there are also notable differences. For example, in HpaI, the condensing aldehyde approaches from the distal side of the pyruvate, whereas in DmpG and HMG/CHA aldolase, it approaches from the proximal side. researchgate.net

Relationship with RNase E Inhibitor (RraA) Proteins

Structural analysis of HMG/CHA aldolase from Pseudomonas putida F1 has revealed a fascinating and unexpected relationship with the RNase E inhibitor A (RraA) family of proteins. nih.govnih.gov The enzyme exhibits a distinctive four-layered α-β-β-α sandwich fold, a structural architecture that is novel for an aldolase but bears a striking resemblance to that of RraA proteins. nih.govresearchgate.net RraA is known to bind to the endoribonuclease RNase E, a key enzyme in RNA processing and degradation, and modulate its activity. nih.govnih.govigem.org

Despite the structural similarity, the functional divergence between HMG/CHA aldolase and RraA is significant. However, analysis of RraA-like proteins from various species has uncovered conserved sequences within the region corresponding to the active site of HMG/CHA aldolase. nih.gov This suggests a shared evolutionary origin. For instance, the HMG/CHA aldolase from P. putida F1 possesses a D-X₂₀-R-D motif, while RraA-like proteins from Thermus thermophilus HB8 (TtRraA) and Saccharomyces cerevisiae S288C (Yer010Cp) feature a G-X₂₀-R-D-X₂-E/D motif, which is capable of supporting metal binding. nih.gov

Interestingly, both TtRraA and Yer010Cp have been found to exhibit HMG aldolase and oxaloacetate decarboxylase activities, requiring divalent metal ions for their function and being competitively inhibited by oxalate (B1200264), a pyruvate enolate analogue. This indicates a common mechanistic pathway among these enzymes. nih.gov In contrast, the RraA from Escherichia coli (EcRraA) does not show detectable C-C lyase activity. However, when its structure was modified by site-specific mutagenesis to restore the G-X₂₀-R-D-X₂-E/D motif, the variant gained the ability to catalyze oxaloacetate decarboxylation. nih.gov This underscores the functional significance of these conserved residues.

FeatureHMG/CHA Aldolase (P. putida F1)RraA-like Proteins (e.g., TtRraA, Yer010Cp)E. coli RraA (EcRraA)
Primary Function Aldol (B89426) cleavagePutative RNase E inhibition, Aldolase activityRNase E inhibition
Structural Fold α-β-β-α sandwichα-β-β-α sandwichα-β-β-α sandwich
Key Active Site Motif D-X₂₀-R-DG-X₂₀-R-D-X₂-E/DLacks the complete motif
C-C Lyase Activity YesYesNo (in wild type)
Metal Dependence Divalent metal ion requiredDivalent metal ion requiredNot applicable for lyase activity

Conservation of Metal Binding Motifs Across Domains of Life

The catalytic activity of HMG/CHA aldolase is dependent on a divalent metal ion, typically magnesium (Mg²⁺), which is coordinated by specific amino acid residues within the active site. nih.govnih.gov In the P. putida F1 enzyme, the magnesium ion is directly ligated by Asp-124 and three water molecules, which are in turn positioned by Asp-102 and Glu-199' from an adjacent subunit of the hexameric structure. nih.govresearchgate.net This intricate coordination is essential for stabilizing the enolate intermediate formed during catalysis.

Sequence analysis of RraA-like gene products from all domains of life has revealed a significant conservation of these metal-binding motifs. nih.gov This suggests that the capacity for divalent metal ion-dependent enzymatic reactions may be a widespread feature of this protein family, potentially existing alongside or as an alternative to their role in regulating RNase E. nih.gov The conservation of these motifs implies a strong evolutionary pressure to maintain a functional catalytic center, even in proteins that may have acquired additional regulatory roles.

Organism/EnzymeMetal Binding ResiduesFunction
P. putida F1 HMG/CHA Aldolase Asp-102, Asp-124, Glu-199'Aldolase
T. thermophilus HB8 RraA (TtRraA) Conserved G-X₂₀-R-D-X₂-E/D motifAldolase, Oxaloacetate Decarboxylase
S. cerevisiae S288C RraA (Yer010Cp) Conserved G-X₂₀-R-D-X₂-E/D motifAldolase, Oxaloacetate Decarboxylase

Biological Roles and Pathological Implications of 4 Hydroxy 4 Methyl 2 Oxoglutarate Parapyruvate

Formation via Aldol (B89426) Condensation of Pyruvate (B1213749)

4-Hydroxy-4-methyl-2-oxoglutarate (B1258234), also known as parapyruvate, is formed from the aldol condensation of two pyruvate molecules. This reaction is the reverse of the cleavage catalyzed by the enzyme this compound aldolase (B8822740) (EC 4.1.3.17), which breaks down the compound into two molecules of pyruvate. wikipedia.orguniprot.org This enzyme is found in various organisms, from bacteria like Pseudomonas putida and Pseudomonas syringae to the green alga Chlorella vulgaris. uniprot.orgnih.govuniprot.org The formation of parapyruvate as an impurity in commercial dietary supplements of calcium pyruvate highlights this condensation reaction. ebi.ac.uk

The enzyme responsible for the reversible reaction, HMG/CHA aldolase, catalyzes the carbon-carbon bond cleavage that leads to the formation of two pyruvate molecules or, in the oxidative branch of some bacterial pathways, a molecule of pyruvate and one of oxaloacetate. nih.gov

Competitive Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Parapyruvate acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical multi-enzyme complex in cellular metabolism. ebi.ac.uk KGDHC is a key control point in the citric acid cycle, and its inhibition can have significant metabolic consequences. wikipedia.org The inhibitory effect of parapyruvate on KGDHC is a central aspect of its biological activity. ebi.ac.uk Due to this inhibitory function, the presence of parapyruvate in substances like calcium pyruvate supplements is a matter of food safety concern. ebi.ac.uk

Impact on Mitochondrial Function and Tricarboxylic Acid (TCA) Cycle

The α-ketoglutarate dehydrogenase complex (KGDHC) is a rate-limiting enzyme in the tricarboxylic acid (TCA) cycle, a central metabolic pathway located in the mitochondria. wikipedia.orgresearchgate.net By inhibiting KGDHC, this compound can significantly disrupt mitochondrial function.

Inhibition of KGDHC creates a blockage in the TCA cycle, impairing the oxidative pathway. mdpi.com This disruption can lead to a decrease in the production of NADH and, consequently, ATP through oxidative phosphorylation. nih.gov The TCA cycle is not only crucial for energy production but also for providing intermediates for various biosynthetic pathways. researchgate.netelifesciences.org Therefore, the inhibition of this cycle by parapyruvate can have wide-ranging effects on cellular metabolism. Studies on other KGDHC inhibitors have shown that even a significant reduction in KGDHC activity can lead to the release of cytochrome c from mitochondria, a key event in the initiation of apoptosis, without necessarily altering the mitochondrial membrane potential. researchgate.net

Metabolic Pathway Key Enzyme Inhibitor Effect of Inhibition
Tricarboxylic Acid (TCA) Cycleα-Ketoglutarate Dehydrogenase Complex (KGDHC)This compound (Parapyruvate)Blockage of the TCA cycle, reduced NADH and ATP production, potential release of cytochrome c. researchgate.netmdpi.comnih.gov

Association with Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including mitochondrial dysfunction and metabolic stress. nih.gov Research has been conducted to investigate the effect of parapyruvate on fibroblast senescence, given its ability to inhibit KGDHC. ebi.ac.uk The inhibition of KGDHC and the subsequent mitochondrial dysfunction can contribute to the generation of reactive oxygen species (ROS), which are known inducers of cellular senescence. nih.gov The accumulation of senescent cells is linked to aging and various age-related pathologies. nih.gov

Links to Neurodegenerative Disorders (e.g., Alzheimer's and Parkinson's Diseases)

A reduction in the activity of the α-ketoglutarate dehydrogenase complex (KGDHC) has been observed in the brains of patients with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.net This decreased enzymatic activity is considered a potential contributor to the mitochondrial dysfunction seen in these disorders. researchgate.net

Since this compound is an inhibitor of KGDHC, it suggests a potential link between this compound and the pathology of neurodegenerative diseases. ebi.ac.ukresearchgate.net The inhibition of KGDHC can lead to increased oxidative stress, a known factor in the pathogenesis of neurodegenerative disorders like Alzheimer's, Parkinson's, Huntington's disease, and amyotrophic lateral sclerosis. nih.gov The resulting mitochondrial dysfunction and impaired energy metabolism can further exacerbate neuronal damage. researchgate.net

Neurodegenerative Disorder Associated Enzyme Defect Potential Role of this compound
Alzheimer's DiseaseReduced activity of KGDHC researchgate.netInhibition of KGDHC, potentially contributing to mitochondrial dysfunction and oxidative stress. ebi.ac.ukresearchgate.netnih.gov
Parkinson's DiseaseReduced activity of KGDHC researchgate.netInhibition of KGDHC, potentially contributing to mitochondrial dysfunction and oxidative stress. ebi.ac.ukresearchgate.netnih.gov

Metabolic Regulation through KGDHC Inhibition

The inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC) by this compound serves as a point of metabolic regulation. KGDHC is a crucial control point in the TCA cycle, and its activity is allosterically regulated by molecules such as ADP and calcium ions, as well as inhibited by its products, succinyl-CoA and NADH. wikipedia.org

By inhibiting KGDHC, parapyruvate can lead to an accumulation of its substrate, α-ketoglutarate. mdpi.com α-ketoglutarate is a key metabolic hub that can influence a wide range of cellular processes, including nitrogen assimilation and signaling pathways. mdpi.com For instance, alterations in α-ketoglutarate levels can impact the activity of over 60 different enzymes, including those involved in fatty acid metabolism and epigenetic modifications. mdpi.com The inhibition of KGDHC has also been shown to reduce protein succinylation, indicating its role in post-translational modifications that regulate cellular processes. mdpi.com Thus, the inhibitory action of parapyruvate on KGDHC can have far-reaching consequences for metabolic regulation.

Occurrence and Biological Distribution of 4 Hydroxy 4 Methyl 2 Oxoglutarate and Associated Enzymes

Microbial Systems

The presence of 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) and its corresponding aldolase (B8822740) is well-documented in a range of microbial species, where it plays a crucial role in the degradation of aromatic compounds.

Pseudomonas Species (P. putida, P. straminea, P. ochraceae)

Members of the genus Pseudomonas are particularly noted for their metabolic versatility, including the degradation of various aromatic compounds. In several Pseudomonas species, this compound is an intermediate in the meta-cleavage pathway of protocatechuate.

In Pseudomonas putida , the this compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase catalyzes the final step in the protocatechuate 4,5-cleavage pathway. uniprot.org This enzyme is a class II, divalent metal ion-dependent aldolase. nih.gov The aldolase from P. putida F1 has been structurally and kinetically characterized, revealing a novel fold for an aldolase that resembles the RNase E inhibitor, RraA. uniprot.org The enzyme is activated by inorganic phosphate (B84403), which can increase its turnover rate by more than tenfold. nih.gov

Pseudomonas ochraceae grown on phthalate (B1215562) has been shown to produce this compound aldolase. nih.gov The enzyme from this species has been purified and characterized, showing a requirement for divalent metal ions such as Mg²⁺, Mn²⁺, or Co²⁺ for its activity. nih.gov Similar to the enzyme in P. putida, the aldolase in P. ochraceae is markedly activated by inorganic phosphate. wikipedia.org The enzyme actively cleaves its physiological substrate, 4-carboxy-4-hydroxy-2-oxoadipate, and shows a lower affinity for this compound. nih.gov

In Pseudomonas straminea , the presence of this compound aldolase has been identified, and it is known to participate in the degradation of compounds like 3,4-dihydroxybenzoate, phthalate, syringate, and 3,4,5-trihydroxybenzoate (B8703473). The enzyme from this species is also capable of catalyzing the activity of 4-hydroxy-2-oxoglutarate aldolase and the decarboxylation of oxaloacetate.

Table 1: Characteristics of this compound Aldolase in Pseudomonas Species

Feature Pseudomonas putida Pseudomonas ochraceae Pseudomonas straminea
Enzyme Name This compound/ 4-carboxy-4-hydroxy-2-oxoadipate aldolase This compound aldolase This compound aldolase
Metabolic Pathway Protocatechuate 4,5-cleavage pathway Phthalate degradation Degradation of various aromatic compounds
Cofactors Divalent metal ions (e.g., Mg²⁺) Divalent metal ions (e.g., Mg²⁺, Mn²⁺, Co²⁺) Divalent metal ions
Activators Inorganic phosphate Inorganic phosphate Not specified
Physiological Substrate 4-carboxy-4-hydroxy-2-oxoadipate 4-carboxy-4-hydroxy-2-oxoadipate Not specified

Bacillus brevis

The involvement of this compound aldolase has been noted in the metabolism of 2-hydroxypyridine (B17775) by Bacillus brevis. This suggests that the compound is an intermediate in the degradation pathway of this nitrogen-containing heterocyclic compound.

Thermus thermophilus

In the thermophilic bacterium Thermus thermophilus, a protein designated as TtRraA has been identified as a homolog of the RraA family. Biochemical analyses have revealed that this protein possesses this compound aldolase activity. microbialtec.com This finding indicates that the metabolic pathway involving this compound is not limited to mesophilic bacteria.

Saccharomyces cerevisiae

The budding yeast Saccharomyces cerevisiae also possesses an enzyme with this compound aldolase activity. nih.gov This enzyme catalyzes the cleavage of this compound into two molecules of pyruvate (B1213749) and also exhibits oxaloacetate decarboxylase activity. nih.gov The protein, Yer010Cp, is a homolog of the RraA family of proteins, further highlighting the evolutionary link between these proteins and the aldolase function. microbialtec.com

Escherichia coli (RraA homologs)

While the RraA protein from Escherichia coli (EcRraA) itself does not show detectable C-C lyase activity, its structural similarity to functional this compound aldolases is significant. microbialtec.com The structural fold of the aldolase from P. putida resembles that of RraA. uniprot.org Furthermore, analysis of RraA-like proteins from various species, including T. thermophilus and S. cerevisiae, has shown that they possess this aldolase activity. microbialtec.com This suggests a shared evolutionary origin and that some RraA homologs have retained or evolved this catalytic function.

Table 2: this compound Aldolase Activity in Other Microorganisms

Organism Associated Protein Key Findings
Bacillus brevis This compound aldolase Involved in the metabolism of 2-hydroxypyridine.
Thermus thermophilus TtRraA Possesses HMG aldolase activity.
Saccharomyces cerevisiae Yer010Cp (RraA homolog) Exhibits both HMG aldolase and oxaloacetate decarboxylase activity. microbialtec.comnih.gov
Escherichia coli RraA Structurally similar to HMG aldolase, but lacks the enzymatic activity. uniprot.orgmicrobialtec.com

Algal Systems (e.g., Chlorella vulgaris)

The green alga Chlorella vulgaris is a well-studied model organism in various biological and biotechnological fields. While comprehensive metabolomic profiling of Chlorella vulgaris has identified a wide array of compounds, including fatty acids, amino acids, pigments, and vitamins, the natural occurrence of this compound in this alga is not prominently documented in available literature under standard growth conditions. nih.govresearchgate.netresearchgate.net

However, the enzymatic machinery for metabolizing this compound is present in Chlorella vulgaris. Specifically, the enzyme this compound aldolase (EC 4.1.3.17) has been identified in this organism through genomic and proteomic analyses. uniprot.org This enzyme, also known as HMG aldolase, catalyzes the cleavage of this compound into two molecules of pyruvate. uniprot.orgwikipedia.org The presence of this aldolase suggests that Chlorella vulgaris has the genetic potential to process this compound, which may be produced under specific metabolic conditions or encountered in its environment.

The enzyme in Chlorella vulgaris strain 211/11P is noted in the UniProt database and is classified under the RraA-like protein family. uniprot.org Its catalytic activity is described as the conversion of this compound to pyruvate, and it also exhibits a secondary oxaloacetate decarboxylase activity. uniprot.org

Broad Phylogenetic Distribution of Enzyme Homologs

Homologs of the enzyme this compound aldolase, often referred to as HMG/CHA aldolases, exhibit a wide phylogenetic distribution, indicating a broad evolutionary history and functional importance across different life forms. These enzymes are found in bacteria, archaea, and eukaryotes. nih.govnih.gov

The HMG/CHA aldolase is a member of a superfamily of enzymes that can be structurally classified. The enzyme from Pseudomonas putida F1, for instance, has a distinct four-layered α-β-β-α sandwich structure. nih.govnih.gov This structural fold is different from other known aldolases but resembles that of the RNase E inhibitor, RraA. nih.gov

In bacteria, these aldolases are often involved in the degradation pathways of aromatic compounds. nih.govnih.govmicrobialtec.com For example, in Pseudomonas putida, the enzyme is the final step in the protocatechuate 4,5-cleavage pathway. nih.govnih.gov

In eukaryotes, homologs have been identified in various plant species, including the para rubber tree (Hevea brasiliensis) and maize (Zea mays). uniprot.org The presence of these enzymes in plants suggests their involvement in metabolic pathways beyond the degradation of aromatic compounds seen in bacteria. The function in plants could be related to C5-branched dibasic acid metabolism or other central metabolic routes. wikipedia.org

The broad distribution of HMG/CHA aldolase homologs underscores their versatile role in cellular metabolism, linking diverse catabolic pathways to central carbon metabolism through the production of pyruvate and, in some cases, oxaloacetate. nih.govnih.gov

Advanced Methodologies for Research on 4 Hydroxy 4 Methyl 2 Oxoglutarate

Molecular Biology Techniques

Molecular biology provides the fundamental tools to isolate, study, and manipulate the genes encoding enzymes that metabolize 4-hydroxy-4-methyl-2-oxoglutarate (B1258234).

The process of understanding this compound aldolase (B8822740), the primary enzyme that acts on this substrate, begins with the isolation of its corresponding gene. A notable example is the cloning of the proA gene, which encodes this aldolase, from the chromosomal DNA of Pseudomonas ochraceae NGJ1. jst.go.jp The gene was identified and its coding region sequenced, revealing a length of 684 base pairs. jst.go.jp This sequence corresponds to a protein composed of 227 amino acids. jst.go.jp

Following cloning, the gene is often inserted into an expression vector, which is then introduced into a host organism, commonly Escherichia coli, to produce large quantities of the enzyme. jst.go.jp This overproduction is crucial for obtaining sufficient protein for purification and subsequent detailed characterization of its molecular and catalytic properties. jst.go.jp In the case of the P. ochraceae enzyme, this method allowed for a simplified two-step purification process to achieve homogeneity. jst.go.jp

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues within an enzyme's active site. By systematically replacing targeted amino acids, researchers can observe the impact on catalytic activity and substrate binding, thereby deducing the function of individual residues.

In studies of this compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1, mutagenesis of Arginine-123 (Arg-123) confirmed that this residue is essential for catalysis. nih.govnih.govresearchgate.net Structural analysis suggests that Arg-123 forms hydrogen bonds with the carbonyl oxygen of the substrate, pyruvate (B1213749). nih.govnih.gov

Similarly, research on human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) has utilized site-directed mutagenesis to probe its active site. rcsb.org These studies have supported the critical role of Lysine-196 (Lys196) as the nucleophile responsible for forming a Schiff base intermediate with the substrate. rcsb.org Other key residues identified through mutagenesis include Tyrosine-168 (Tyr168) and Serine-77 (Ser77), which are part of a proton relay system, and Asparagine-78 (Asn78) and Serine-198 (Ser198), which help facilitate substrate binding. rcsb.org

Table 1: Site-Directed Mutagenesis Findings for Related Aldolases

Enzyme Organism Mutated Residue Proposed Role Finding
HMG/CHA Aldolase Pseudomonas putida F1 Arg-123 Catalysis Confirmed as essential for catalytic activity. nih.govnih.gov
Human HOGA Homo sapiens Lys-196 Nucleophile Confirmed as the key nucleophile in the reaction. rcsb.org
Human HOGA Homo sapiens Tyr-168 Proton Relay Identified as a component of the proton relay system. rcsb.org
Human HOGA Homo sapiens Ser-77 Proton Relay Identified as a component of the proton relay system. rcsb.org
Human HOGA Homo sapiens Asn-78 Substrate Binding Implicated in facilitating substrate binding. rcsb.org
Human HOGA Homo sapiens Ser-198 Substrate Binding Implicated in facilitating substrate binding. rcsb.org

Structural Biology Techniques

Structural biology techniques provide a three-dimensional view of enzymes at the atomic level, offering profound insights into their function and mechanism.

X-ray crystallography is the primary method used to determine the high-resolution, three-dimensional structure of proteins. For the aldolase from Pseudomonas putida F1, the crystal structure was solved to a resolution of 1.8 Å. nih.govnih.gov This revealed a four-layered α-β-β-α sandwich fold, which was a novel structure for an aldolase. nih.govnih.gov The active site is located at the interface between two subunits of a hexameric complex and contains a magnesium ion essential for catalysis. nih.govnih.gov This ion is coordinated by the amino acid Aspartate-124 (Asp-124) and three water molecules, which are in turn bound by Aspartate-102 (Asp-102) and Glutamate-199 (Glu-199) from an adjacent subunit. nih.govnih.gov

The crystal structure of human HOGA has also been determined, both in its apo form and bound to pyruvate, at resolutions up to 1.97 Å. rcsb.org These structures were instrumental in modeling the enzyme-substrate Schiff base intermediate and identifying the specific residues involved in catalysis and substrate binding. rcsb.org

The Protein Data Bank (PDB) is a global repository for the three-dimensional structural data of large biological molecules. Analysis of PDB entries is critical for comparing structures, understanding evolutionary relationships, and formulating hypotheses about enzyme mechanisms.

The crystal structure of human 4-hydroxy-2-oxoglutarate aldolase is available in the PDB under the accession code 3S5N. rcsb.org This entry contains detailed experimental data, including the X-ray diffraction resolution (2.50 Å) and R-values, as well as the modeled atomic coordinates of the 295 residues. rcsb.org Additionally, computed structure models, such as the one for a putative this compound aldolase from Xanthomonas campestris (PDB ID: AF_AFB0RQZ0F1), are available from resources like the AlphaFold Database. rcsb.org While these models are not experimentally verified, they provide valuable structural predictions, including per-residue confidence scores (pLDDT) that indicate the likely accuracy of the model. rcsb.org

Enzymatic Assay Development and Optimization

To study the catalytic activity of an enzyme, a reliable and reproducible assay is essential. For this compound aldolase, the reaction involves the cleavage of its substrate into two molecules of pyruvate. uniprot.orgwikipedia.org

A common method for measuring this activity is a coupled enzyme assay. nih.govresearchgate.net The formation of pyruvate, the product of the aldolase reaction, is monitored by adding lactate (B86563) dehydrogenase (LDH) and NADH to the reaction mixture. nih.govresearchgate.net LDH catalyzes the reduction of pyruvate to lactate, a reaction that simultaneously oxidizes NADH to NAD+. nih.govresearchgate.net The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. researchgate.net

Assays are typically performed at a controlled temperature (e.g., 25 °C) using a spectrophotometer. nih.gov Optimization of the assay involves determining the ideal pH and the requirement for cofactors. The HMG/CHA aldolase from P. putida F1 shows optimal activity with Mg²⁺ or Mn²⁺ ions and exhibits a pH dependence consistent with a single deprotonation event. nih.govnih.gov The development of such assays is fundamental for determining key kinetic parameters like Kₘ and kcat, for testing the effects of inhibitors, and for characterizing the substrate specificity of the enzyme. nih.govnih.gov

The accurate detection and quantification of this compound in complex biological matrices are crucial for understanding its metabolic role and its association with various biochemical pathways. A range of sophisticated analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput. These methods are foundational for research into the function of enzymes like this compound aldolase, which catalyzes its cleavage into two molecules of pyruvate. wikipedia.orguniprot.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components within a mixture. The principle relies on passing a pressurized liquid solvent containing the sample through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

For the analysis of organic acids like this compound in biological samples, reversed-phase HPLC is a common approach. nih.gov This technique uses a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the polar nature of this compound, ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) may also be employed to achieve effective separation from complex biological matrices. researchgate.net Detection is often performed using ultraviolet (UV) detectors, particularly if the compound possesses a suitable chromophore, or by coupling the HPLC system to a mass spectrometer. mdpi.comresearchgate.net While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, methods developed for similar metabolites, such as other keto acids, provide a strong basis for its analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Organic Acid Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with acidic pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile).To elute compounds with varying polarities.
Flow Rate 0.5 - 1.5 mL/minTo ensure optimal separation and peak shape.
Detection UV at 210 nm or Mass SpectrometryQuantification based on light absorbance or mass-to-charge ratio.
Injection Volume 5 - 20 µLAmount of sample introduced into the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and concentration of metabolites in a sample. researchgate.netmdpi.com It exploits the magnetic properties of atomic nuclei, particularly 1H. For quantification, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

Table 2: Common Internal Standards for Quantitative NMR in Biological Samples

Internal StandardChemical Shift (ppm)Common Applications
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) 0.0Aqueous samples (e.g., urine, plasma). researchgate.netmdpi.com
TSP (Trimethylsilyl propionate) 0.0Aqueous samples; can bind to proteins, affecting accuracy. mdpi.com
Maleic Acid ~6.0-6.5 (depending on pH)Alternative standard for aqueous samples. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and specific, making it an indispensable tool in metabolomics for identifying and quantifying compounds in complex biological matrices. researchgate.net MS is typically coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC) to resolve individual metabolites before detection. mdpi.com

LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This is the most widely used approach for targeted and untargeted metabolomics. For a compound like this compound, LC-MS allows for its separation from other metabolites and matrix components, followed by its ionization (commonly via electrospray ionization, ESI) and detection. dtu.dknih.gov

Tandem mass spectrometry (LC-MS/MS) enhances specificity by selecting the ion corresponding to the analyte (the precursor ion), fragmenting it, and then detecting specific fragment ions (product ions). nih.gov This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantification in complex samples. Methods developed for the closely related D- and L-2-hydroxyglutarate often involve protein precipitation for sample cleanup, followed by LC-MS/MS analysis using a stable isotope-labeled internal standard for accurate quantification. nih.govbiorxiv.org A similar strategy would be directly applicable to this compound. Analysis of the related D-4-hydroxy-2-oxoglutarate has identified adduct ions that can be used for its detection. dtu.dk

GC-MS is another robust technique for metabolite analysis, offering high chromatographic resolution. mdpi.com However, it is suitable only for volatile and thermally stable compounds. Non-volatile compounds like this compound must undergo a chemical derivatization step to increase their volatility and thermal stability. nih.gov

A typical derivatization procedure involves a two-step reaction, for example, methylation of the carboxylic acid groups followed by silylation or acylation of the hydroxyl groups. nih.govrug.nl Once derivatized, the analyte can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification and quantification. nih.govswgdrug.org This approach has been successfully used for the simultaneous measurement of other hydroxy acids and amino acids in biological fluids. rug.nl

Table 3: Representative GC-MS Method Parameters for Derivatized Metabolites

ParameterTypical SettingPurpose
Derivatization Two-step: e.g., Methylation followed by PFP amidationTo increase analyte volatility and thermal stability. nih.gov
Column Fused-silica capillary (e.g., 15-30 m length, 0.25 mm I.D.)High-resolution separation of derivatized compounds. nih.govswgdrug.org
Carrier Gas Helium at ~1 mL/minInert gas to carry analytes through the column. nih.govswgdrug.org
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragment patterns.
MS Acquisition Scan or Selected Ion Monitoring (SIM)Scan mode for identification; SIM for targeted quantification. swgdrug.org

Metabolomics Approaches

Metabolomics involves the comprehensive study of the complete set of small molecules (the metabolome) within a biological system. researchgate.netdtu.dk Rather than analyzing a single compound, metabolomics approaches aim to quantify hundreds or thousands of metabolites simultaneously. The analytical platforms of choice for these studies are predominantly LC-MS, GC-MS, and NMR. researchgate.netshimadzu.com

The detection and quantification of this compound would be integrated into these broader profiling studies. nih.gov For instance, an untargeted metabolomics study using high-resolution LC-MS could reveal changes in the levels of this compound along with other metabolites in response to a specific stimulus or in a disease state. dtu.dk Targeted metabolomics methods, on the other hand, would specifically quantify this compound as part of a predefined panel of metabolites involved in a particular pathway, such as the degradation of benzoate (B1203000). wikipedia.org These approaches provide a systems-level view of metabolism, placing the role of individual compounds like this compound into a broader biological context. nih.gov

Future Directions in 4 Hydroxy 4 Methyl 2 Oxoglutarate Research

Elucidation of Novel Metabolic Pathways and Biotransformations

Future research is anticipated to expand our knowledge of the metabolic pathways involving 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) beyond its established role in the degradation of aromatic compounds. While its participation in the catabolism of protocatechuate and benzoate (B1203000) is well-documented, the full extent of its metabolic connectivity is likely broader. nih.govwikipedia.org Investigations into diverse microbial environments, particularly those with unique carbon sources, may reveal novel pathways that funnel various substrates towards HMG.

The enzyme responsible for the cleavage of HMG, this compound aldolase (B8822740) (HMG aldolase), has been shown to act on other substrates, such as 4-carboxy-4-hydroxy-2-oxoadipate (CHA), converting it to pyruvate (B1213749) and oxaloacetate. nih.govnih.gov This suggests a degree of substrate promiscuity that could be a key feature in previously uncharacterized metabolic routes. Exploring the metabolic fate of structurally related keto-acids in various organisms could uncover new biotransformation capabilities of HMG aldolase. Furthermore, the identification of the enzyme in organisms like the green alga Chlorella vulgaris and the para rubber tree Hevea brasiliensis points towards its involvement in metabolic processes beyond bacterial degradation pathways, including potential roles in isoprenoid biosynthesis. uniprot.orgnih.gov Genomic and metabolomic approaches will be instrumental in identifying these novel pathways and the genetic machinery that underpins them.

Deeper Understanding of Regulatory Mechanisms and Allosteric Control

The regulation of HMG metabolism is a critical area for future investigation, with implications for both normal cellular function and disease. In humans, the homolog of HMG aldolase, HOGA1, is subject to regulation by key metabolites. Pyruvate has been identified as a competitive inhibitor of hHOGA1, while α-ketoglutarate acts as a weak inhibitor. researchgate.net A deeper understanding of these inhibitory mechanisms at a structural level could pave the way for the development of targeted therapeutic interventions.

In the bacterium Pseudomonas putida, the HMG/CHA aldolase is a Class II aldolase that depends on a divalent metal ion for its activity and is uniquely activated by inorganic phosphate (B84403) (Pi). ebi.ac.uk The allosteric nature of this activation, which can increase the enzyme's turnover rate more than tenfold, presents a fascinating case for detailed structural and kinetic analysis. ebi.ac.uk Future studies should focus on identifying the precise binding site of Pi and the conformational changes it induces to enhance catalytic activity. Elucidating these allosteric control mechanisms could offer strategies for engineering the enzyme for specific applications. The structural analysis of the P. putida enzyme has revealed a novel fold for an aldolase, resembling the RNase E inhibitor RraA, with the active site at the interface of adjacent subunits in a hexameric structure. nih.govnih.gov Further exploration of this unique structure and its interaction with regulators will be crucial.

Exploration of Potential Biotechnological Applications (e.g., Bioremediation, Biocatalysis)

The metabolic capabilities of microorganisms that utilize the this compound pathway present significant opportunities for biotechnological applications. The ability of certain bacteria to degrade aromatic pollutants such as 3,4-dihydroxybenzoate, phthalate (B1215562), and syringate via this pathway highlights its potential for bioremediation. microbialtec.com Future research should focus on isolating and engineering robust microbial strains with enhanced degradation capacities for specific environmental contaminants. The use of techniques like bioventing, which stimulates indigenous microbial activity, could be optimized by a deeper understanding of the genetics and regulation of the HMG pathway in native microbial populations. nih.gov

In the realm of biocatalysis, this compound aldolase itself is a promising tool. Aldolases are valuable for their ability to form carbon-carbon bonds, a fundamental reaction in organic synthesis. nih.gov The reversible nature of the HMG aldolase reaction, which can form HMG from two molecules of pyruvate, could be harnessed for the synthesis of chiral keto-acids and other valuable chemical building blocks. nih.gov The production of this enzyme through fermentation in microorganisms like bacteria and yeast offers a scalable and sustainable manufacturing platform. microbialtec.com Future work in this area will likely involve protein engineering to alter the enzyme's substrate specificity, stability, and catalytic efficiency for specific industrial processes.

Further Characterization of Inhibitory Roles and Associated Metabolic Dysfunctions

A critical area of ongoing and future research is the role of this compound and its metabolic pathway in human disease. The link between mutations in the HOGA1 gene, which encodes the human 4-hydroxy-2-oxoglutarate aldolase, and primary hyperoxaluria type 3 (PH3) is a prime example. researchgate.netelsevierpure.com In this condition, the loss of HOGA1 function leads to the accumulation of its substrate, 4-hydroxy-2-oxoglutarate (HOG), which is believed to contribute to the overproduction of oxalate (B1200264). researchgate.netelsevierpure.com

Future investigations should aim to fully elucidate the downstream metabolic consequences of HOG accumulation. One hypothesis is that elevated HOG levels may inhibit other enzymes involved in glyoxylate (B1226380) metabolism, such as glyoxylate reductase, thereby exacerbating oxalate production. elsevierpure.com Detailed metabolomic studies on patient samples and cellular models will be crucial to test this hypothesis and identify other potential off-target effects of HOG.

Furthermore, the identification of specific inhibitors of HMG aldolase, such as sodium oxalate which acts as a competitive inhibitor, provides tools for studying the pathway and may have therapeutic implications. ebi.ac.uknih.gov Research into other potential inhibitors and their mechanisms of action could lead to a better understanding of the enzyme's active site and regulatory properties. Additionally, exploring the impact of other metabolic stressors, such as hypoxia, on the flux through pathways connected to HMG and its precursors like 2-oxoglutarate, may reveal novel connections to other metabolic disorders. nih.gov

Q & A

Q. How can 4-hydroxy-4-methyl-2-oxoglutarate be quantified in microbial lysates during metabolic studies?

Methodological Answer :

  • Use coupled enzymatic assays with purified this compound aldolase (EC 4.1.3.17) to catalyze its cleavage into pyruvate.
  • Quantify pyruvate via UV spectrophotometry at 340 nm using lactate dehydrogenase (LDH) and NADH, where NADH oxidation correlates with pyruvate concentration .
  • Validate with LC-MS for absolute quantification by monitoring the compound’s molecular ion (m/z 191.02) and fragmentation patterns .

Q. What experimental conditions optimize this compound aldolase activity in vitro?

Methodological Answer :

  • Use Tris-HCl buffer (pH 7.5–8.0) with 1–5 mM Mg²⁺ or Mn²⁺ as cofactors.
  • Include 10–50 mM inorganic phosphate (Pi) to enhance catalytic efficiency, as Pi stabilizes the enzyme’s active conformation in Pseudomonas putida F1 .
  • Pre-incubate the enzyme with substrate for 5–10 minutes to achieve steady-state kinetics .

Q. How can researchers determine the metabolic role of this compound in microbial pathways?

Methodological Answer :

  • Perform isotopic labeling (e.g., ¹³C-glucose) to track incorporation into downstream products like pyruvate or oxaloacetate via GC-MS .
  • Use gene knockout strains (e.g., ΔligK or ΔgalC mutants) to disrupt aldolase activity and observe pathway blockage .
  • Compare transcriptomic data (RNA-seq) under substrate induction to identify co-expressed genes in protocatechuate degradation pathways .

Advanced Research Questions

Q. What structural features of this compound aldolase explain its substrate specificity and stereochemical control?

Methodological Answer :

  • Conduct X-ray crystallography (resolution ≤2.0 Å) to resolve active-site residues involved in binding the methyl and hydroxyl groups. For example, Arg²⁰⁷ and Tyr¹⁶⁵ in Pseudomonas putida F1 stabilize the substrate via hydrogen bonding .
  • Perform molecular dynamics simulations to analyze conformational changes during catalysis, focusing on the “lid” region (residues 90–110) that shields the active site .
  • Mutate conserved residues (e.g., His¹⁴⁰ or Asp¹⁷²) to assess their role in stereoselectivity using chiral HPLC to quantify product enantiomers .

Q. How can conflicting reports about the enzyme’s phosphate activation mechanism be resolved?

Methodological Answer :

  • Compare kinetic parameters (kcat, Km) of wild-type and phosphate-binding mutants (e.g., Ser¹³⁸Ala) under varying Pi concentrations to distinguish between allosteric vs. substrate-level activation .
  • Use isothermal titration calorimetry (ITC) to measure Pi binding affinity and stoichiometry. For example, Pseudomonas putida F1 aldolase binds 2 Pi ions per monomer with Kd ≈ 0.5 mM .
  • Validate findings across homologs (e.g., Burkholderia spp. or Aspergillus niger) to assess evolutionary conservation of phosphate dependence .

Q. What strategies can resolve discrepancies in pathway annotations involving this compound aldolase?

Methodological Answer :

  • Perform comparative genomics to identify gene clusters (e.g., lig/pca clusters) co-occurring with aldolase homologs in proteobacterial genomes .
  • Use metabolomic profiling (LC-QTOF-MS) to detect intermediates like 4-carboxy-4-hydroxy-2-oxoadipate in mutant strains lacking aldolase activity .
  • Reconstruct pathways in heterologous hosts (e.g., E. coli) with controlled expression of candidate genes to confirm substrate channeling .

Key Research Gaps

  • Structural basis of phosphate activation in non-proteobacterial homologs (e.g., fungal aldolases).
  • Role of this compound in secondary metabolism (e.g., melanin biosynthesis in Cochliobolus miyabeanus) .
  • Evolutionary divergence of aldolases in C5-branched dibasic acid metabolism across thermophiles and mesophiles .

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